molecular formula C11H14N2O4 B8329886 tert-butyl N-([1,3]dioxolo[4,5-b]pyridin-7-yl)carbamate

tert-butyl N-([1,3]dioxolo[4,5-b]pyridin-7-yl)carbamate

Cat. No. B8329886
M. Wt: 238.24 g/mol
InChI Key: SVRGUFUYUICJMV-UHFFFAOYSA-N
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Patent
US07462623B2

Procedure details

Using an analogous procedure to that described in the last paragraph of that portion of Example 1 that is concerned with the preparation of starting materials, tert-butyl 2,3-methylenedioxypyrid-4-ylcarbamate was reacted with trifluoroacetic acid to give 4-amino-2,3-methylenedioxypyridine in 80% yield; NMR Spectrum: (CDCl3) 3.98 (m, 2H), 5.98 (s, 2H), 6.24 (d, 1H), 7.44 (d, 1H); Mass Spectrum: M+H+ 139.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][C:8]2[C:3](=[N:4][CH:5]=[CH:6][C:7]=2[NH:10]C(=O)OC(C)(C)C)[O:2]1.FC(F)(F)C(O)=O>>[NH2:10][C:7]1[CH:6]=[CH:5][N:4]=[C:3]2[O:2][CH2:1][O:9][C:8]=12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC2=NC=CC(=C2O1)NC(OC(C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C(=NC=C1)OCO2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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